4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Overview
Description
4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Biochemical Pathways
It is known that similar compounds are used extensively in promoting organic transformations . The exact pathways and their downstream effects would depend on the specific reactions being catalyzed.
Result of Action
Similar compounds are known to play a very important role in the development of h-bond organocatalysts . They are used extensively in promoting organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to meet the demands of large-scale production. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl groups but differs in its functional groups and reactivity.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds have similar trifluoromethyl groups but are used primarily as growth inhibitors of drug-resistant bacteria.
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Known for its stability and use in various organic transformations.
Uniqueness
The combination of trifluoromethyl groups and the benzofuran structure makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)8-4-7(5-9(6-8)16(20,21)22)10-2-1-3-11-12(10)14(24)25-13(11)23/h1-2,4-6,10-12H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSAROVLKPMLEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C2C1C(=O)OC2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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